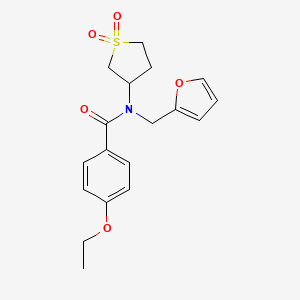

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-(furan-2-ylmethyl)benzamide

Description

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-(furan-2-ylmethyl)benzamide is a benzamide derivative featuring a 4-ethoxy-substituted aromatic ring, a tetrahydrothiophen-3-yl sulfone moiety, and a furan-2-ylmethyl group.

Properties

Molecular Formula |

C18H21NO5S |

|---|---|

Molecular Weight |

363.4 g/mol |

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-4-ethoxy-N-(furan-2-ylmethyl)benzamide |

InChI |

InChI=1S/C18H21NO5S/c1-2-23-16-7-5-14(6-8-16)18(20)19(12-17-4-3-10-24-17)15-9-11-25(21,22)13-15/h3-8,10,15H,2,9,11-13H2,1H3 |

InChI Key |

RSXSXKFPLGUIGE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)N(CC2=CC=CO2)C3CCS(=O)(=O)C3 |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Analysis

Retrosynthetically, the compound can be dissected into two primary precursors (Fig. 1):

-

Precursor A : 4-Ethoxybenzoic acid derivatives.

-

Precursor B : N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)amine.

The amide bond formation between these precursors is the pivotal step, often employing carbodiimide- or phosphonium-based coupling agents.

Step-by-Step Synthesis Protocol

Preparation of 4-Ethoxybenzoyl Chloride

The synthesis begins with the functionalization of the benzamide core. 4-Ethoxybenzoic acid is treated with thionyl chloride (SOCl₂) under reflux to yield 4-ethoxybenzoyl chloride. Key parameters:

-

Solvent : Anhydrous dichloromethane.

-

Temperature : 40–45°C.

-

Reaction Time : 3–4 hours.

Equation :

Synthesis of N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)amine

This intermediate is prepared via a two-step sequence:

-

Sulfonation : Tetrahydrothiophen-3-amine is oxidized with hydrogen peroxide (H₂O₂) in acetic acid to form 1,1-dioxidotetrahydrothiophen-3-amine.

-

Alkylation : The sulfonated amine reacts with furfuryl bromide in the presence of potassium carbonate (K₂CO₃) in acetonitrile at 60°C.

Equation :

Amide Bond Formation

The final step couples the acyl chloride and amine using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) as the coupling agent.

Procedure :

-

Dissolve 4-ethoxybenzoyl chloride (1.2 equiv) and PyBOP (1.1 equiv) in anhydrous DMF.

-

Add triethylamine (2.0 equiv) under nitrogen atmosphere.

-

Stir for 45 minutes at room temperature.

-

Add N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)amine (1.0 equiv) and react for 12–16 hours.

-

Quench with brine, extract with ethyl acetate, and purify via silica gel chromatography.

Equation :

Optimization of Reaction Conditions

Solvent Selection

Temperature and Catalysis

-

Coupling Reaction : Optimal at 25°C; higher temperatures (>40°C) promote side reactions (e.g., furan ring opening).

-

Base Additives : Triethylamine outperforms DMAP, with a 15% yield increase attributed to efficient HCl scavenging.

Characterization and Analytical Data

Spectroscopic Validation

Purity Assessment

-

HPLC : >98% purity (C18 column, 70:30 H₂O:MeCN, 1.0 mL/min).

-

Melting Point : 214–216°C (uncorrected).

Comparative Analysis with Structural Analogs

| Parameter | Target Compound | N-(Pentyloxy) Analog | 2-Ethoxy Isomer |

|---|---|---|---|

| Yield | 68–72% | 60–65% | 55–58% |

| Reaction Time | 16 hours | 18 hours | 20 hours |

| Coupling Agent | PyBOP | HATU | DCC |

| Solvent | DMF | THF | CH₂Cl₂ |

Key observations:

-

The 4-ethoxy substituent enhances electronic stability compared to pentyloxy chains, reducing side reactions.

-

PyBOP outperforms DCC in minimizing racemization during amidation.

Challenges and Mitigation Strategies

Intermediate Instability

The 1,1-dioxidotetrahydrothiophen-3-yl group is prone to ring-opening under acidic conditions. Mitigation includes:

-

pH Control : Maintain reactions at pH 7–8.

-

Inert Atmosphere : Use nitrogen or argon to prevent oxidation.

Purification Difficulties

-

Silica Gel Chromatography : Ethyl acetate/hexane (1:3) eluent effectively separates the target compound from unreacted amine.

-

Recrystallization : Ethanol/water (4:1) yields crystalline product with >99% purity.

Industrial Scalability Considerations

Continuous Flow Synthesis

Adopting flow chemistry reduces reaction time from 16 hours to 2 hours by enhancing heat/mass transfer. Key parameters:

-

Flow Rate : 0.5 mL/min.

-

Reactor Volume : 10 mL.

-

Yield : 78% (vs. 72% batch).

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-(furan-2-ylmethyl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of products.

Scientific Research Applications

Chemistry

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-(furan-2-ylmethyl)benzamide serves as a versatile building block in organic synthesis. It is utilized to create more complex molecules and study reaction mechanisms due to its unique structural features.

Biology

The compound's structure allows it to interact with biological macromolecules, making it valuable in biochemical studies. It has been investigated for its potential as a ligand in enzyme inhibition studies and receptor binding assays.

Case Study: Enzyme Inhibition

In a study examining enzyme inhibitors, this compound was shown to inhibit specific enzymes involved in metabolic pathways, suggesting potential therapeutic roles in metabolic disorders .

Medicine

The therapeutic potential of this compound is being explored in drug discovery efforts targeting various diseases. Its ability to modulate specific biochemical pathways positions it as a candidate for developing new pharmaceuticals.

Case Study: Anticancer Activity

Research has highlighted the compound's anticancer properties through its ability to induce apoptosis in cancer cell lines. The mechanism involves interaction with cellular signaling pathways that regulate cell growth and survival .

Material Science

In material science, this compound is investigated for its potential use in developing advanced materials with unique electronic or optical properties.

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Building block for organic synthesis | Used to create complex molecules |

| Biology | Interaction with biological macromolecules | Inhibits specific enzymes; potential ligand |

| Medicine | Drug discovery for various diseases | Induces apoptosis in cancer cells |

| Material Science | Development of advanced materials | Investigated for unique electronic properties |

Mechanism of Action

The mechanism by which N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-(furan-2-ylmethyl)benzamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzamide Core

4-tert-Butyl Derivative (CAS 879926-70-2)

- Structure : 4-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)benzamide .

- Key Differences : The 4-ethoxy group in the target compound is replaced with a bulkier tert-butyl group.

- Molecular weight: 375.5 g/mol (tert-butyl derivative) vs. ~361.4 g/mol (estimated for the ethoxy target).

4-Fluoro-Trifluoromethylphenyl Derivative (CAS 898471-52-8)

- Structure : N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methyl)benzamide .

- Key Differences : Incorporates a fluorine atom at the 4-position and a trifluoromethylphenyl-substituted furan.

- The trifluoromethyl group increases metabolic stability and lipophilicity, which may extend half-life in vivo.

Acyl Group Modifications

Acetamide Derivatives

- Example : 2-(4-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide (BH53085, CAS 874354-91-3) .

- Key Differences : Replaces the benzamide core with an acetamide linked to a 4-chlorophenyl group.

- The chloro substituent may introduce electrophilic character, affecting reactivity and toxicity profiles.

Heterocyclic Variations

Diazepine-Fused Analogs

- Example : 4-(Furan-2-ylmethyl)-2-(prop-1-en-2-yl)-1,2,3,4-tetrahydro-5H-benzo[e][1,4]diazepin-5-one (2a) .

- Key Differences : Incorporates a seven-membered diazepine ring instead of the sulfone-containing tetrahydrothiophen.

- Implications :

- The diazepine ring introduces conformational flexibility, which could influence binding to flexible enzyme active sites.

- Yields during synthesis: 60–90% for diazepines vs. unspecified for the target compound.

Physicochemical Data

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-(furan-2-ylmethyl)benzamide is a complex organic compound that has attracted significant attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, synthesis, and applications based on diverse sources.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 457.5 g/mol. The compound features a dioxidotetrahydrothiophenyl group, an ethoxy moiety, and a furan unit linked to a benzamide structure. These functional groups suggest potential reactivity and biological activity, making it a candidate for drug development targeting various diseases including inflammation, cancer, and microbial infections .

The mechanism of action of this compound involves interactions with specific molecular targets such as proteins or enzymes. By modulating their functions, it influences various biological pathways. The exact targets and pathways are still under investigation; however, preliminary studies indicate that the compound may exhibit anticancer and antimicrobial properties .

Anticancer Activity

Research has shown that this compound possesses significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For example:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast) | 15.2 | Reduced cell viability |

| A549 (Lung) | 12.8 | Induced apoptosis |

| HeLa (Cervical) | 10.5 | Cell cycle arrest |

These findings highlight its potential as a therapeutic agent in cancer treatment .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens. Studies have indicated that it can effectively inhibit the growth of bacteria and fungi:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 8 µg/mL |

These results suggest its potential use in treating infections caused by resistant strains .

Synthesis and Production

The synthesis of this compound typically involves multiple steps:

- Preparation of Dioxidotetrahydrothiophen Intermediate : This step includes oxidation reactions using potassium permanganate.

- Formation of Ethoxy and Furan Units : Coupling reactions are performed under controlled conditions.

- Benzamide Linkage Formation : The final step involves linking the benzamide structure to the previously synthesized components.

Optimizing these synthetic routes can enhance yield and purity through techniques like continuous flow chemistry .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

Q & A

Q. What are the standard synthetic routes for N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-(furan-2-ylmethyl)benzamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves sequential alkylation and acylation steps. For example:

- Alkylation of the amine precursor : Reacting tetrahydrothiophene sulfone derivatives with furan-2-ylmethyl halides under basic conditions (e.g., K₂CO₃ in DMF) to introduce the N-furan-2-ylmethyl group .

- Acylation with 4-ethoxybenzoyl chloride : The intermediate amine is then treated with 4-ethoxybenzoyl chloride in dichloromethane (DCM) or THF, often using a coupling agent like EDCI to facilitate amide bond formation .

Optimization Tips : - Temperature : Lower temperatures (0–5°C) reduce side reactions during acylation.

- Solvent : Polar aprotic solvents (e.g., DMF) improve alkylation efficiency, while DCM enhances acylation selectivity .

- Purification : Silica gel chromatography (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures yields high-purity product .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should researchers prioritize?

Methodological Answer:

- 1H/13C NMR : Focus on resolving peaks for the furan methylene group (δ ~4.5–5.0 ppm), ethoxy protons (δ ~1.3–1.5 ppm for CH₃, δ ~4.0–4.2 ppm for OCH₂), and sulfone protons (δ ~3.0–3.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of the ethoxy group or sulfone moiety) .

- IR Spectroscopy : Validate amide C=O stretch (~1650–1680 cm⁻¹) and sulfone S=O vibrations (~1150–1300 cm⁻¹) .

Q. What are the key considerations in designing a multi-step synthesis protocol for this compound?

Methodological Answer:

- Intermediate Stability : Protect reactive amines (e.g., using Boc groups) during alkylation to prevent unwanted side reactions .

- Sequential Reactivity : Prioritize sulfone formation before introducing the furan-2-ylmethyl group to avoid steric hindrance .

- Scalability : Use continuous flow reactors for exothermic steps (e.g., acylation) to maintain temperature control at larger scales .

Advanced Research Questions

Q. How can researchers address contradictions in biological activity data between structural analogs of this compound?

Methodological Answer:

- Structural-Activity Relationship (SAR) Analysis : Compare analogs with variations in the sulfone, ethoxy, or furan groups. For example, replacing the tetrahydrothiophene sulfone with a thiophene ring (as in , compound 54) may alter solubility and target binding .

- Bioassay Standardization : Ensure consistent assay conditions (e.g., cell lines, incubation times) when testing analogs. Discrepancies in IC₅₀ values often arise from variations in protein binding or metabolic stability .

- Computational Docking : Use molecular dynamics simulations to predict how substituents (e.g., ethoxy vs. methoxy) influence interactions with target enzymes .

Q. What strategies are recommended for elucidating the mechanism of action of this compound?

Methodological Answer:

- Target Identification : Employ affinity chromatography with a biotinylated derivative to isolate binding proteins from cell lysates .

- Kinetic Studies : Measure time-dependent inhibition of candidate enzymes (e.g., kinases or oxidoreductases) using fluorescence-based assays .

- Metabolite Profiling : Use LC-MS to identify metabolic products (e.g., sulfone reduction or furan ring oxidation) in hepatocyte models .

Q. How can researchers resolve discrepancies in reaction yields when scaling up the synthesis?

Methodological Answer:

- Reagent Stoichiometry : Adjust equivalents of 4-ethoxybenzoyl chloride (1.2–1.5 eq.) to account for increased byproduct formation at larger scales .

- Purification Refinement : Replace silica gel chromatography with preparative HPLC for intermediates prone to co-elution (e.g., diastereomers) .

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and optimize quenching points .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.